Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position, a fluorine atom at the 6-position, and a dihydrobenzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with a fluorinated phenol derivative, which undergoes cyclization with an appropriate reagent to form the dihydrobenzofuran core. The carboxylate group is then introduced through esterification reactions .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran core or reduce specific functional groups.
Substitution: The fluorine atom at the 6-position can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
Comparison with Similar Compounds
Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 2,3-dihydrobenzofuran-6-carboxylate: Lacks the fluorine atom at the 6-position, which may affect its biological activity and chemical reactivity.
2-methyl-2,3-dihydrobenzofuran: Does not have the carboxylate group, which may influence its solubility and interaction with biological targets.
The presence of the fluorine atom and the carboxylate group in this compound makes it unique and may enhance its biological activity and chemical properties .
Properties
IUPAC Name |
methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIMDSVWHFALNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.